molecular formula C10H11FO2 B180303 Ethyl 3-fluoro-2-methylbenzoate CAS No. 114312-57-1

Ethyl 3-fluoro-2-methylbenzoate

Cat. No. B180303
CAS RN: 114312-57-1
M. Wt: 182.19 g/mol
InChI Key: CYBRUQHZUVUAHN-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-2-methylbenzoate is a chemical compound with the CAS Number: 114312-57-1 . It is a colorless to pale-yellow to yellow-brown liquid .


Synthesis Analysis

The synthesis of Ethyl 3-fluoro-2-methylbenzoate can be achieved by using 3-fluoro-2-methylbenzoic acid . The title compound was obtained as a colorless oil by similar procedures to those of Example 3a (1.31 g). The product was used in the next reaction without purification .


Molecular Structure Analysis

The molecular structure of Ethyl 3-fluoro-2-methylbenzoate can be represented by the Inchi Code: 1S/C10H11FO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 3-fluoro-2-methylbenzoate has a molecular weight of 182.19 . It is a colorless to pale-yellow to yellow-brown liquid . It has a high GI absorption and is BBB permeant .

Scientific Research Applications

Synthesis and Chemical Transformations

Fluorinated compounds like Ethyl 3-fluoro-2-methylbenzoate are valuable in organic chemistry for their unique reactivity and role in synthesizing complex molecules. For instance, the study by Rádl et al. (1991) demonstrated the structural modification and preparation of ofloxacin analogs, highlighting the significance of fluorinated intermediates in creating pharmacologically active compounds (Rádl et al., 1991). Similarly, Aleksanyan and Hambardzumyan (2013) investigated the synthesis and transformations of quinoline derivatives, which are known for their fluorescence and potential antioxidant properties, emphasizing the role of fluorinated benzoates in the development of new bioactive molecules (Aleksanyan & Hambardzumyan, 2013).

Pharmacological Applications

In the realm of pharmacology, fluorinated compounds often serve as key intermediates. The work by Chapman et al. (1971) on benzo[b]thiophen derivatives showcased the conversion of amino and bromo derivatives into pharmacologically active salts and amines, illustrating the versatility of fluorinated esters in drug development (Chapman et al., 1971).

Materials Science and Fluorescence

The exploration of fluorinated compounds extends into materials science, particularly in the design of fluorescent materials. For example, the research on quinoline derivatives as efficient fluorophores by Aleksanyan and Hambardzumyan (2013) underlines the potential of fluorinated benzoates in enhancing the fluorescence efficiency of materials for various applications, including biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).

Environmental and Analytical Chemistry

Fluorinated compounds are also significant in environmental and analytical chemistry for studying degradation pathways and synthesis of environmentally benign materials. The study by Londry and Fedorak (1993) on the use of fluorinated compounds to trace aromatic metabolites in a methanogenic consortium provides insights into environmental biodegradation processes and the role of fluorinated markers in understanding complex biological transformations (Londry & Fedorak, 1993).

Safety and Hazards

Ethyl 3-fluoro-2-methylbenzoate has a GHS07 signal word warning . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

Ethyl 3-fluoro-2-methylbenzoate is primarily used for research purposes . It’s a useful research chemical and can serve as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

ethyl 3-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBRUQHZUVUAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562366
Record name Ethyl 3-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-fluoro-2-methylbenzoate

CAS RN

114312-57-1
Record name Ethyl 3-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 10 g of 3-fluoro-2-methylbenzoic acid [J. Org. Chem., 26, 3208 (1961)]in 300 ml of dimethylformamide are added 30 g of potassium carbonate and 30 g of ethyl iodide and the mixture is stirred at room temperature for 8 hours. After adding 500 ml of toluene, washing with water and a saturated saline solution and drying over magnesium sulfate, the solvent is distilled off under reduced pressure to give 11 g of ethyl 3-fluoro-2-methylbenzoate (oil). Mass spectrum m/z: 182(M+).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
(1961)]in
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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